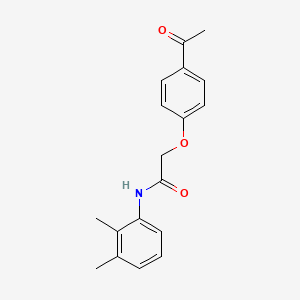
Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)-: is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a phenoxy group, which is further substituted with an acetyl group and a dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,3-dimethylphenylamine with 4-acetylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or phenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted phenoxy compounds
Scientific Research Applications
Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and proteins. It is used in assays to investigate enzyme inhibition and binding affinity.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also studied for its role in drug delivery systems.
Industry: In industrial applications, the compound is used as an intermediate in the production of dyes, pigments, and polymers. It is also employed in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal applications, the compound may interact with receptors in the body, modulating physiological responses and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-(4-methoxyphenoxy)-N-(2,3-dimethylphenyl)-
- Acetamide, 2-(4-chlorophenoxy)-N-(2,3-dimethylphenyl)-
- Acetamide, 2-(4-nitrophenoxy)-N-(2,3-dimethylphenyl)-
Uniqueness
Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- is unique due to the presence of the acetyl group on the phenoxy ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
42018-30-4 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-12-5-4-6-17(13(12)2)19-18(21)11-22-16-9-7-15(8-10-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) |
InChI Key |
RESDLPMNBXYPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















